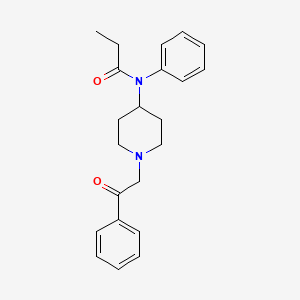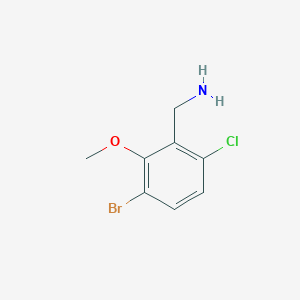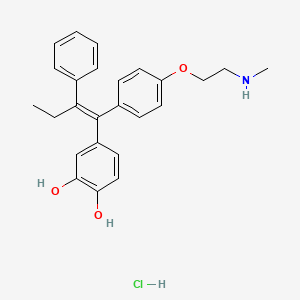
N-(1-Phenacyl-4-piperidyl)propionanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Phenacyl-4-piperidyl)propionanilide, commonly known as fentanyl, is a synthetic opioid analgesic. It was first synthesized by Dr. Paul Janssen in 1960 and introduced into clinical practice in 1963 . Fentanyl is known for its high potency, being approximately 100 times more potent than morphine . It is widely used for pain management, particularly in surgical settings and for chronic pain conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenacyl-4-piperidyl)propionanilide involves several steps. One common method starts with the reaction of N-benzyl-4-piperidone with aniline to form an imine, which is then reduced with sodium borohydride to yield 4-anilino-N-benzylpiperidine . This intermediate is then reacted with phenethyl bromide in the presence of a base to form the final product .
Industrial Production Methods
Industrial production of fentanyl typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-(1-Phenacyl-4-piperidyl)propionanilide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can modify the piperidine ring.
Substitution: Substitution reactions can occur at the phenethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated reagents and bases are often used for substitution reactions.
Major Products
The major products formed from these reactions include various analogs of fentanyl, such as N-(1-propyl-4-piperidyl)propionanilide and N-(1-(2-phenoxyethyl)-4-piperidyl)propionanilide .
科学的研究の応用
N-(1-Phenacyl-4-piperidyl)propionanilide has numerous applications in scientific research:
Chemistry: Used as a reference compound in the synthesis of new opioid analogs.
Biology: Studied for its effects on opioid receptors and its role in pain modulation.
Medicine: Widely used in pain management, particularly in cancer patients and during surgeries.
Industry: Utilized in the development of new analgesic formulations and delivery systems.
作用機序
N-(1-Phenacyl-4-piperidyl)propionanilide exerts its effects by binding to the μ-opioid receptors in the central nervous system . This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound’s high lipophilicity allows it to cross the blood-brain barrier rapidly, contributing to its potent effects .
類似化合物との比較
Similar Compounds
Morphine: A natural opioid with lower potency compared to fentanyl.
Meperidine: A synthetic opioid with similar uses but less potency.
Alfentanil: A fentanyl analog with a shorter duration of action.
Uniqueness
N-(1-Phenacyl-4-piperidyl)propionanilide is unique due to its high potency, rapid onset, and versatility in various formulations (e.g., transdermal patches, lozenges) . Its ability to provide effective pain relief in both acute and chronic settings makes it a valuable compound in medical practice .
特性
分子式 |
C22H26N2O2 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
N-(1-phenacylpiperidin-4-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C22H26N2O2/c1-2-22(26)24(19-11-7-4-8-12-19)20-13-15-23(16-14-20)17-21(25)18-9-5-3-6-10-18/h3-12,20H,2,13-17H2,1H3 |
InChIキー |
OUJAJBQQMXDNRK-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1CCN(CC1)CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)

![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)
![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)


![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)


![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)


